1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Overview
Description
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is a chemical compound with the molecular formula C11H12N2O3 . It is also known by other names such as 2-OXO-1-BENZIMIDAZOLINEBUTYRIC ACID .
Synthesis Analysis
The synthesis of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester involves a reaction where a solution of the compound in tetrahydrofuran is treated with concentrated hydrochloric acid. The reaction mixture is stirred for 2 hours and then poured into water .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is represented by the molecular formula C11H12N2O3 . The exact mass of the molecule is 220.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester include its molecular weight, which is 220.22 . Other properties such as melting point, boiling point, and density are not specified in the retrieved sources .properties
IUPAC Name |
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVEYKMYRRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439307 | |
Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |
CAS RN |
116199-86-1 | |
Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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